N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 469.457 g/mol. This compound is characterized by its unique structural features that include a benzo[d][1,3]dioxole moiety and a 1,2,4-triazole ring fused with a quinazoline derivative, which may contribute to its biological activities.
The compound is classified under heterocyclic compounds due to the presence of multiple cyclic structures containing nitrogen and oxygen atoms. It has been noted for its potential applications in pharmacology, particularly in the development of new therapeutic agents.
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide typically involves multi-step reactions that may include:
The molecular structure of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide can be described as follows:
InChI=1S/C25H19N5O5/c31-22(26-17-10-11-20-21(12-17)35-15-34-20)14-29-25(33)30-19-9-5-4-8-18(19)23(32)28(24(30)27-29)13-16-6-2-1-3-7-16/h1-12H,13-15H2,(H,26,31).The chemical reactivity of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide can be explored through various reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for further study.
The mechanism of action for N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is not fully elucidated but may involve:
Further studies are needed to clarify its precise biological targets and mechanisms.
The physical and chemical properties of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 469.457 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide has several potential scientific uses:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4